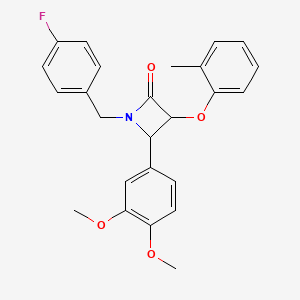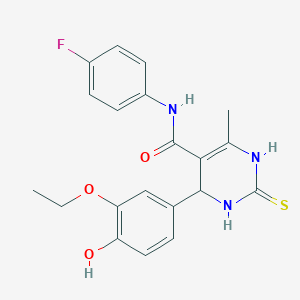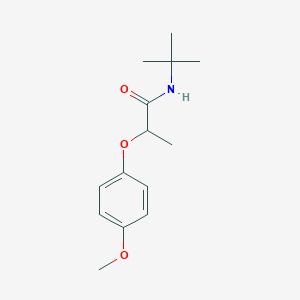
3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
描述
3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of acrylonitrile derivatives and has a unique chemical structure that makes it a promising candidate for several research areas.
作用机制
The mechanism of action of 3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not well understood. However, it is believed that the unique chemical structure of this compound allows it to interact with various biological molecules, leading to its potential applications in several research areas.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile are yet to be fully understood. However, preliminary studies have shown that this compound exhibits low toxicity and does not cause any significant adverse effects on biological systems.
实验室实验的优点和局限性
One of the significant advantages of using 3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its unique chemical structure, which allows it to interact with various biological molecules. Additionally, this compound exhibits excellent photophysical properties, making it a promising candidate for the development of optoelectronic devices. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
未来方向
There are several future directions for the research of 3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One of the significant areas of research is in the development of new organic materials for optoelectronic devices. Additionally, this compound can be used as a building block for the synthesis of new acrylonitrile derivatives with potential applications in various fields. Furthermore, the potential applications of this compound in the field of medicinal chemistry and drug discovery should be explored further.
Conclusion:
In conclusion, 3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a promising chemical compound that has potential applications in various fields of scientific research. The unique chemical structure of this compound allows it to interact with various biological molecules, making it a promising candidate for the development of new organic materials for optoelectronic devices. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound in various fields.
科学研究应用
3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the significant research areas where this compound has shown promising results is in the development of new organic materials for optoelectronic devices. It has been reported that this compound exhibits excellent photophysical properties, making it a promising candidate for the development of organic light-emitting diodes (OLEDs) and solar cells.
属性
IUPAC Name |
(E)-3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-14-8-10(1-6-15(14)19)7-12(9-17)11-2-4-13(5-3-11)18(20)21/h1-8,19H/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXOEEKTHKCHFP-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)O)Br)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC(=C(C=C2)O)Br)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4107613.png)
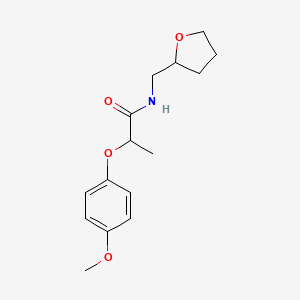
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107628.png)
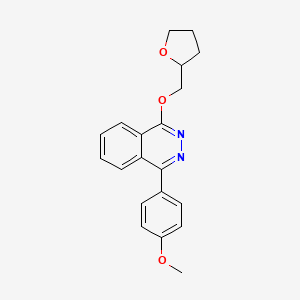
![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4107648.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4107662.png)

![2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4107667.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4107673.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide hydrochloride](/img/structure/B4107678.png)

